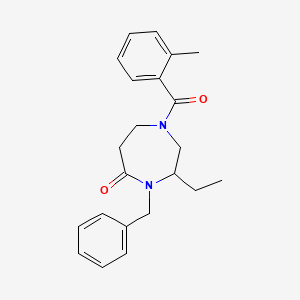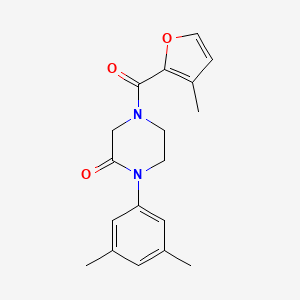![molecular formula C19H14ClNO2 B5499995 4-chloro-2-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5499995.png)
4-chloro-2-[2-(2-quinolinyl)vinyl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-[2-(2-quinolinyl)vinyl]phenyl acetate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as QVA149 and is a member of the class of muscarinic receptor antagonists. It has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
QVA149 works by blocking the activity of muscarinic receptors, which are involved in the regulation of airway smooth muscle tone. This helps to reduce airway constriction and improve lung function.
Biochemical and Physiological Effects:
QVA149 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce airway constriction, improve lung function, and reduce inflammation in the lungs. It has also been shown to have a beneficial effect on exercise tolerance and quality of life in patients with COPD.
实验室实验的优点和局限性
One of the main advantages of using QVA149 in lab experiments is its high affinity for muscarinic receptors. This makes it a useful tool for studying the role of these receptors in respiratory diseases such as COPD. However, one limitation of using QVA149 in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
未来方向
There are several future directions for research on QVA149. One area of interest is the potential use of QVA149 in the treatment of other respiratory diseases, such as asthma. Another area of interest is the development of new compounds that are based on the structure of QVA149, which may have improved efficacy and fewer side effects. Additionally, further research is needed to better understand the mechanism of action of QVA149 and its potential use in combination with other drugs for the treatment of respiratory diseases.
合成方法
The synthesis of QVA149 involves the reaction between 4-chloro-2-nitrophenyl acetate and 2-quinolylboronic acid, followed by reduction with palladium on carbon. The resulting compound is then treated with acetic anhydride to yield QVA149.
科学研究应用
QVA149 has been studied extensively for its potential use in the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD). It has been shown to have a high affinity for muscarinic receptors, which are involved in the regulation of airway smooth muscle tone. This makes QVA149 a promising candidate for the treatment of COPD, as it can help to reduce airway constriction and improve lung function.
属性
IUPAC Name |
[4-chloro-2-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c1-13(22)23-19-11-8-16(20)12-15(19)7-10-17-9-6-14-4-2-3-5-18(14)21-17/h2-12H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQHASAZWNJAAN-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromo-3-methylphenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide](/img/structure/B5499931.png)
![4-(1-cyano-2-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5499934.png)
![2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B5499941.png)
![6-(4-chlorobenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499945.png)
![2-(2-furyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5499961.png)
![N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5499967.png)

![N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499984.png)
![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5499992.png)
![6-(4-chloro-3-nitrophenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5499993.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5499998.png)

![N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5500012.png)
![1-benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5500024.png)